1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-(3-chlorophenyl)urea
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Overview
Description
N-[6-amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-N’-(3-chlorophenyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring, an amino group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-N’-(3-chlorophenyl)urea typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrimidine ring. The final step involves the reaction of the pyrimidine derivative with 3-chlorophenyl isocyanate to form the desired urea compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[6-amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-N’-(3-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N’-(3-chlorophenyl)urea
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[6-amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-N’-(3-chlorophenyl)urea is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct reactivity and biological effects, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C18H16ClN5O4 |
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Molecular Weight |
401.8 g/mol |
IUPAC Name |
1-[6-amino-1-(4-methoxyphenyl)-2,4-dioxopyrimidin-5-yl]-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C18H16ClN5O4/c1-28-13-7-5-12(6-8-13)24-15(20)14(16(25)23-18(24)27)22-17(26)21-11-4-2-3-10(19)9-11/h2-9H,20H2,1H3,(H2,21,22,26)(H,23,25,27) |
InChI Key |
RRIMBVQOBXHVDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)NC(=O)NC3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
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